molecular formula C24H24O5S B4299450 BENZYL 4-({[4-(TERT-BUTYL)PHENYL]SULFONYL}OXY)BENZOATE

BENZYL 4-({[4-(TERT-BUTYL)PHENYL]SULFONYL}OXY)BENZOATE

Cat. No.: B4299450
M. Wt: 424.5 g/mol
InChI Key: RDZFWEOBCIDNTH-UHFFFAOYSA-N
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Description

Benzyl 4-{[(4-tert-butylphenyl)sulfonyl]oxy}benzoate is an organic compound that features a benzyl ester functional group and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 4-({[4-(TERT-BUTYL)PHENYL]SULFONYL}OXY)BENZOATE typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol, followed by sulfonation with 4-tert-butylbenzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-{[(4-tert-butylphenyl)sulfonyl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate ester to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Benzyl 4-{[(4-tert-butylphenyl)sulfonyl]oxy}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of BENZYL 4-({[4-(TERT-BUTYL)PHENYL]SULFONYL}OXY)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate ester group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzyl ester moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-hydroxybenzoate: Lacks the sulfonate ester group, making it less reactive in certain chemical reactions.

    4-tert-Butylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonate esters but lacks the benzyl ester functionality.

    Benzyl benzoate: Similar ester structure but without the sulfonate group, leading to different chemical properties and applications.

Uniqueness

Benzyl 4-{[(4-tert-butylphenyl)sulfonyl]oxy}benzoate is unique due to the presence of both benzyl ester and sulfonate ester groups, which confer distinct reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

benzyl 4-(4-tert-butylphenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5S/c1-24(2,3)20-11-15-22(16-12-20)30(26,27)29-21-13-9-19(10-14-21)23(25)28-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZFWEOBCIDNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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